1-(4-Bromophenoxy)cyclopropanecarbonitrile
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Overview
Description
1-(4-Bromophenoxy)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H8BrNO It is a derivative of cyclopropane, featuring a bromophenyl group and a nitrile group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenoxy)cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with cyclopropanecarbonitrile in the presence of a base, such as sodium hydride, under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 4-bromophenol in a suitable solvent, such as dimethylformamide (DMF).
- Add sodium hydride to the solution to deprotonate the phenol group.
- Introduce cyclopropanecarbonitrile to the reaction mixture.
- Reflux the mixture for several hours to allow the reaction to proceed.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted phenoxycyclopropanecarbonitriles.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
1-(4-Bromophenoxy)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized cyclopropane derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenoxy group can facilitate binding to specific sites, while the cyclopropane ring provides structural rigidity. The nitrile group can participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
1-(4-Bromophenoxy)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclopropanecarbonitrile: Similar structure but lacks the phenoxy group, which may result in different chemical reactivity and biological activity.
1-(4-Chlorophenoxy)cyclopropanecarbonitrile: Similar structure with a chlorine atom instead of bromine, which can affect the compound’s electronic properties and reactivity.
1-(4-Methylphenoxy)cyclopropanecarbonitrile: Similar structure with a methyl group instead of bromine, which can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its combination of the bromophenoxy group and the cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-(4-bromophenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-8-1-3-9(4-2-8)13-10(7-12)5-6-10/h1-4H,5-6H2 |
InChI Key |
ZFJUAMMXMNFOSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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